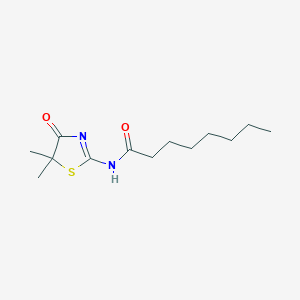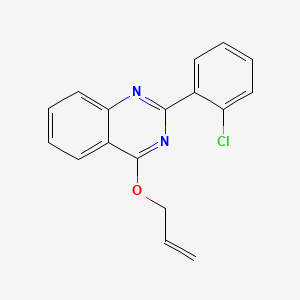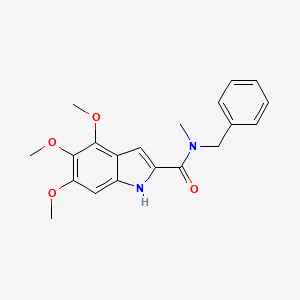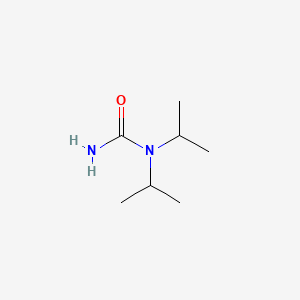
3-Amino-4-pyrrolidinylmethylxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-pyrrolidinylmethylxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-pyrrolidinylmethylxanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-arylpyridin-2(1H)-one derivatives with azlactones. The azlactones are synthesized by condensing hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid . The resulting intermediate is then subjected to further reactions to yield the desired xanthone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and catalytic methods, such as ytterbium, palladium, ruthenium, and copper catalysis, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-pyrrolidinylmethylxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-pyrrolidinylmethylxanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-pyrrolidinylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-one: A parent compound of the xanthone family with a similar core structure.
3-Amino-4-arylpyridin-2(1H)-one: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-Amino-4-pyrrolidinylmethylxanthen-9-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
43160-00-5 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3-amino-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18N2O2/c19-15-8-7-13-17(21)12-5-1-2-6-16(12)22-18(13)14(15)11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-11,19H2 |
Clave InChI |
AYUBGEAOKHIPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


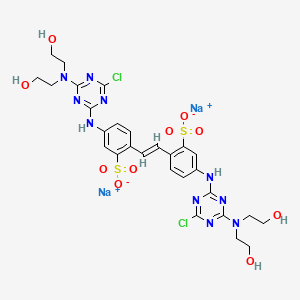
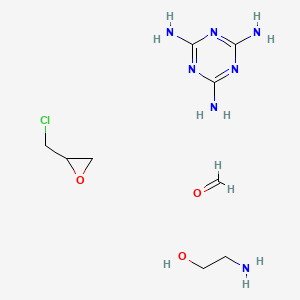
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
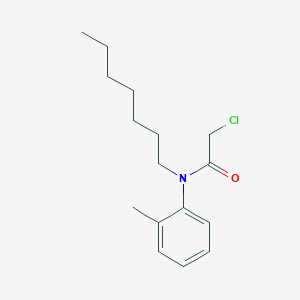
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
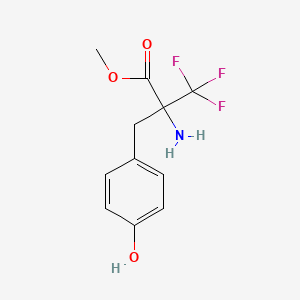
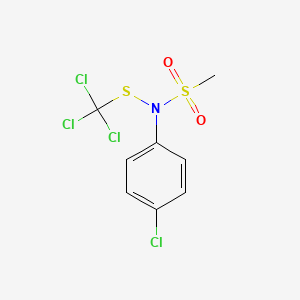
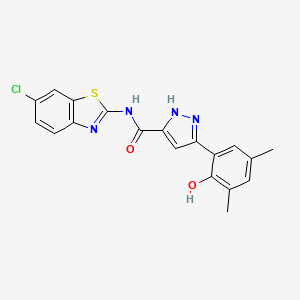
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
